

Technical Support Center: Cloning the Full-Length Human CHD5 cDNA

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Compound of Interest

Compound Name: *chd-5*

Cat. No.: B606638

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This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in cloning the full-length chromodomain helicase DNA-binding protein 5 (CHD5) cDNA.

Troubleshooting Guides

This section addresses specific issues that may arise during the cloning workflow, presented in a question-and-answer format.

Problem 1: Low or no yield of the full-length CHD5 RT-PCR product.

- Question: I am performing RT-PCR to amplify the full-length CHD5 open reading frame (ORF) of ~5.8 kb, but I consistently get no product or only smaller, non-specific bands. What could be the issue?
- Answer: Amplifying a large transcript like CHD5 can be challenging. Here are several factors to consider and troubleshoot:
 - RNA Quality: Ensure you are starting with high-quality, intact total RNA. CHD5 is primarily expressed in neural tissues and testes; therefore, using RNA from these sources is recommended. Verify RNA integrity using a method like denaturing agarose gel electrophoresis or a Bioanalyzer.

- Reverse Transcriptase and Priming Strategy: For long transcripts, a two-step RT-PCR protocol is often more successful than a one-step protocol.
 - Use a reverse transcriptase with high processivity and thermostability.
 - A mix of oligo(dT) and random hexamer primers during the reverse transcription step can improve the chances of obtaining full-length cDNA.
- PCR Polymerase and Conditions:
 - Use a high-fidelity DNA polymerase specifically designed for long-range PCR.
 - Optimize the extension time to ensure the polymerase has sufficient time to synthesize the entire ~5.8 kb product. A general rule is one minute per kb.
 - Increase the dNTP concentration in your PCR reaction, as it can become a limiting factor for long amplicons.

Problem 2: The full-length CHD5 clone is unstable in *E. coli*, leading to mutations or rearrangements.

- Question: I have successfully ligated the full-length CHD5 cDNA into a plasmid, but after transformation into *E. coli*, sequencing reveals mutations, deletions, or rearrangements. Why is this happening?
- Answer: The instability of plasmids containing large inserts or sequences prone to secondary structures is a known issue. Commercial vendors have noted that plasmids containing the CHD5 ORF are highly likely to result in mutations or rearrangements during replication in standard *E. coli* strains.
 - Choice of *E. coli* Strain: Use a bacterial strain specifically designed for cloning unstable DNA sequences. Strains like Stbl2™ or NEB® Stable are engineered to reduce recombination and are a good choice.
 - Growth Conditions: Incubate the transformed bacteria at a lower temperature (e.g., 30°C instead of 37°C). This slows down bacterial growth and plasmid replication, which can help maintain the integrity of the insert.

- **Vector Choice:** Consider using a low-copy number plasmid. High-copy number plasmids can increase the metabolic burden on the cells and may exacerbate the instability of the insert.

Problem 3: Difficulty in assembling the full-length CHD5 from smaller PCR fragments.

- **Question:** I have amplified the CHD5 cDNA in several smaller, overlapping fragments, but I am struggling to ligate them together to create the full-length clone. What are some alternative assembly methods?
- **Answer:** Traditional restriction-ligation cloning of multiple large fragments can be inefficient. Modern seamless cloning techniques are better suited for this purpose.
 - **Gibson Assembly:** This method allows for the joining of multiple overlapping DNA fragments in a single, isothermal reaction. Design PCR primers for your CHD5 fragments that create 20-40 bp overlaps with the adjacent fragments.
 - **Ligation Independent Cloning (LIC):** LIC methods create long, single-stranded overhangs that allow for stable annealing of the fragments before transformation, where the host cell's machinery repairs the nicks.

Frequently Asked Questions (FAQs)

Q1: What is the full-length size of the human CHD5 cDNA and its open reading frame (ORF)?

A1: The full-length human CHD5 cDNA is approximately 9.6 kb. The open reading frame (ORF) that codes for the protein is about 5,865 base pairs.

Q2: What is the best source of mRNA for cloning the full-length CHD5 cDNA?

A2: CHD5 is preferentially expressed in neural-derived tissues (such as the fetal brain, total brain, and cerebellum) and the testes.^[1] Using total RNA from these sources will provide the highest abundance of CHD5 mRNA for your cloning experiments.

Q3: Are there known splice variants of CHD5 that could complicate the cloning process?

A3: Yes, multiple potential isoforms of CHD5 have been computationally mapped.^[2] When designing primers, it is crucial to consult the reference sequence (e.g., NM_015557) for the

specific isoform you intend to clone. It is also advisable to sequence your final clone to confirm you have isolated the correct variant.

Q4: Can the CHD5 protein be toxic to E. coli during cloning and plasmid propagation?

A4: While not definitively proven to be toxic, the instability of CHD5-containing plasmids in standard E. coli strains suggests that high levels of even basal expression could be detrimental to the host cells.[3] Using tightly controlled expression vectors (if applicable for your cloning vector) and specific E. coli strains designed to handle toxic proteins can mitigate this potential issue.

Quantitative Data Summary

Parameter	Value	Reference
Full-Length cDNA Size	~9646 bp	[1]
Open Reading Frame (ORF) Size	5865 bp	[1]
Number of Exons	42	[1]
Protein Size	1954 amino acids	[2]
Protein Molecular Weight	~223 kDa	[2]

Experimental Protocols

Protocol 1: Two-Step Long-Range RT-PCR for Full-Length CHD5 ORF Amplification

This protocol is designed to generate the full-length CHD5 ORF from total RNA.

Materials:

- High-quality total RNA from human brain or testis.
- A reverse transcription kit with a high-processivity, RNase H-deficient reverse transcriptase.
- Oligo(dT) and random hexamer primers.

- A high-fidelity DNA polymerase kit for long-range PCR.
- Gene-specific primers for the CHD5 ORF (based on NCBI reference sequence NM_015557).
- DNase I, RNase-free.
- DMSO (optional, for GC-rich regions).

Methodology:

- RNA Preparation:
 - Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.
 - Verify RNA integrity on a denaturing agarose gel.
- Reverse Transcription (First-Strand cDNA Synthesis):
 - In a 20 µL reaction, combine 1 µg of DNase-treated RNA with both oligo(dT) and random hexamer primers.
 - Denature the RNA and primers at 65°C for 5 minutes, then place on ice.
 - Add the reverse transcription master mix containing the reverse transcriptase, dNTPs, and reaction buffer.
 - Incubate at 50-55°C for 60 minutes to synthesize the cDNA.
 - Inactivate the reverse transcriptase at 70°C for 15 minutes.
- Long-Range PCR (Second-Strand Synthesis and Amplification):
 - Prepare a 50 µL PCR reaction containing:
 - 2-5 µL of the cDNA reaction product.
 - Forward and reverse gene-specific primers for the full-length CHD5 ORF.
 - High-fidelity long-range polymerase and its corresponding buffer.

- dNTPs.
- Optionally, 5-10% DMSO if amplification is poor.
- Use the following cycling conditions as a starting point, optimizing as necessary:
 - Initial Denaturation: 94°C for 2 minutes.
 - 30-35 Cycles:
 - Denaturation: 98°C for 10 seconds.
 - Annealing: 60-68°C for 30 seconds (optimize based on primer T_m).
 - Extension: 68°C for 6 minutes (allowing at least 1 minute per kb).
 - Final Extension: 68°C for 10 minutes.
- Analysis:
 - Run 5-10 µL of the PCR product on a 0.8% agarose gel to verify the size of the amplicon (~5.8 kb).
 - Gel-purify the correct band for subsequent cloning.

Protocol 2: Gibson Assembly for Full-Length CHD5 Construction from Fragments

This protocol describes the assembly of two overlapping ~2.9 kb fragments of the CHD5 ORF into a linearized vector.

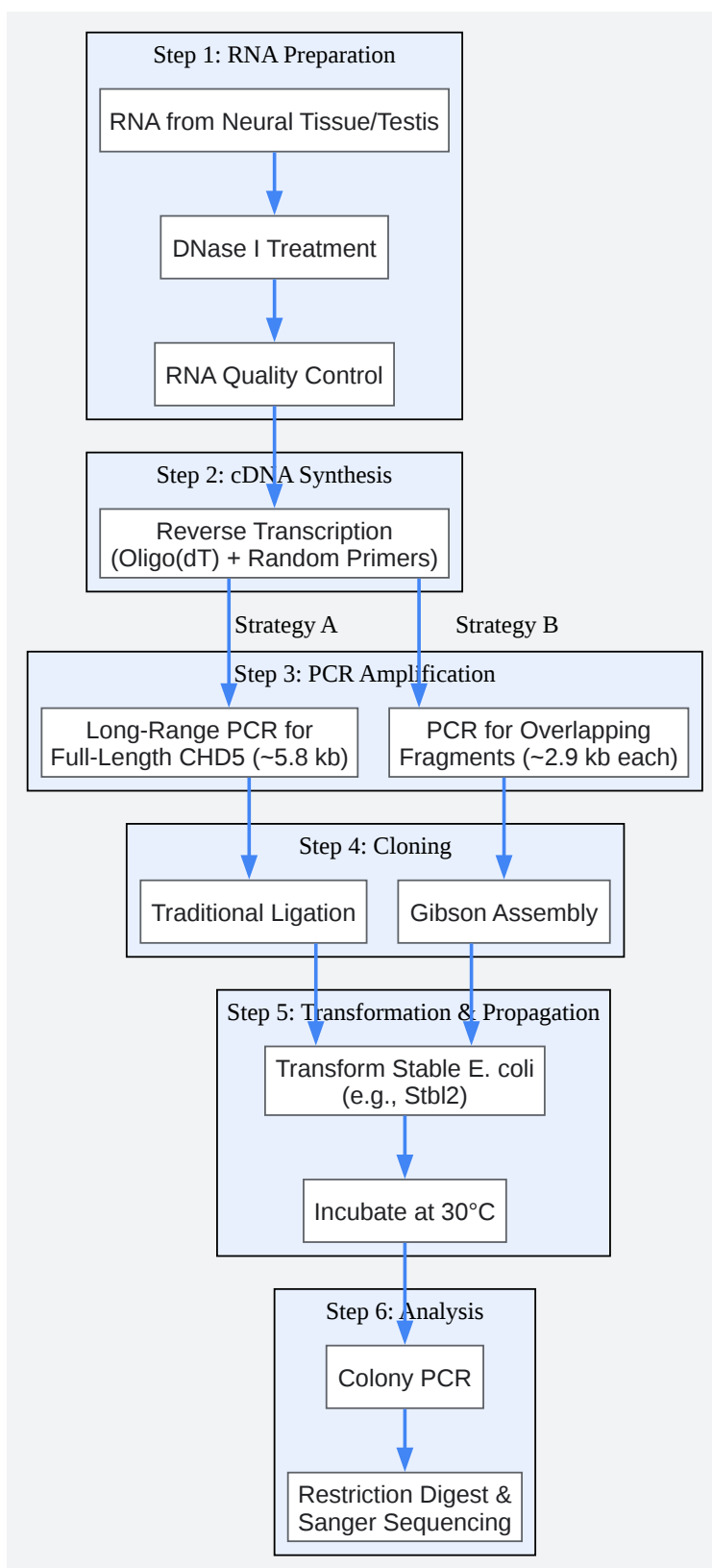
Materials:

- Gel-purified PCR fragments of the 5' and 3' halves of the CHD5 ORF.
- A linearized expression vector.
- Gibson Assembly Master Mix.
- High-efficiency competent E. coli (e.g., Stbl2™ or NEB® Stable).

Methodology:

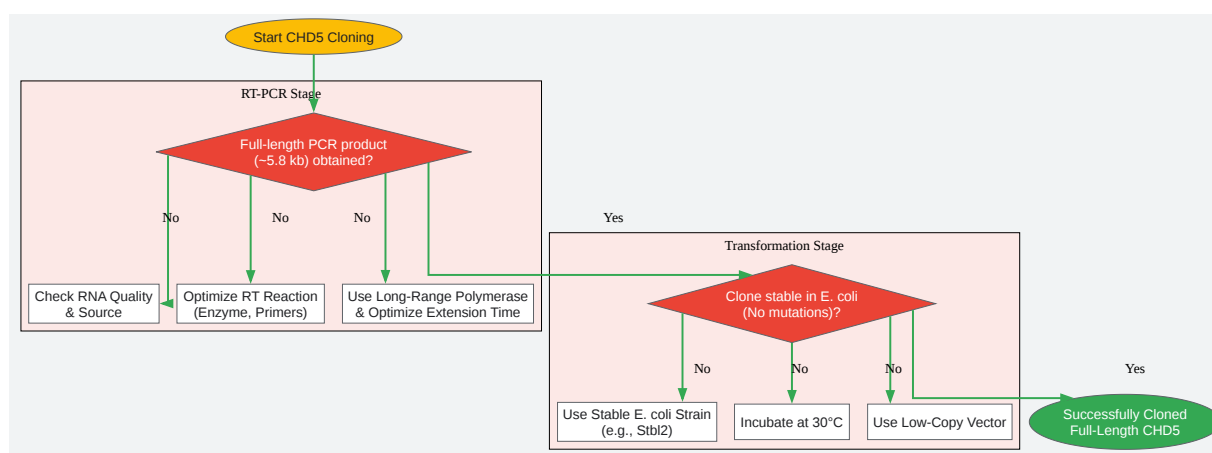
- **Fragment Preparation:**
 - Amplify the 5' and 3' halves of the CHD5 ORF in separate long-range PCR reactions.
 - Design primers such that the 3' end of the 5' fragment has a 20-40 bp overlap with the 5' end of the 3' fragment.
 - The forward primer for the 5' fragment and the reverse primer for the 3' fragment should have 20-40 bp overlaps with the ends of the linearized vector.
 - Gel-purify all PCR products and the linearized vector.
- **Gibson Assembly Reaction:**
 - Combine the vector and the two CHD5 fragments in equimolar amounts in a total volume of 10 μ L. A 1:3 vector-to-insert molar ratio is a good starting point.
 - Add 10 μ L of 2X Gibson Assembly Master Mix.
 - Incubate the reaction at 50°C for 60 minutes.
- **Transformation:**
 - Transform 2 μ L of the assembly reaction into high-efficiency competent E. coli.
 - Plate on selective media and incubate at 30°C overnight.
- **Analysis:**
 - Screen colonies by colony PCR using primers that span the assembly junctions.
 - Isolate plasmid DNA from positive colonies and confirm the full-length insert and its sequence integrity by restriction digest and Sanger sequencing.

Visualizations



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Caption: Experimental workflow for cloning full-length CHD5 cDNA.



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Caption: Troubleshooting logic for cloning full-length CHD5 cDNA.

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References

- 1. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 2. Amplification and Cloning of Large cDNA Fragments of the Citrus tristeza virus Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gibson Assembly - Snapgene [snapgene.com]
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